molecular formula C12H14N2O2 B14597248 4-(3-Oxopentanoyl)benzene-1-carboximidamide CAS No. 60925-49-7

4-(3-Oxopentanoyl)benzene-1-carboximidamide

Cat. No.: B14597248
CAS No.: 60925-49-7
M. Wt: 218.25 g/mol
InChI Key: OGOOOQIYDLBOOZ-UHFFFAOYSA-N
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Description

4-(3-Oxopentanoyl)benzene-1-carboximidamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a benzene ring substituted with a 3-oxopentanoyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxopentanoyl)benzene-1-carboximidamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzene derivatives, followed by subsequent functional group transformations. The carboximidamide group can be introduced through the reaction of the resulting ketone with an appropriate amidine reagent under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopentanoyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives .

Scientific Research Applications

4-(3-Oxopentanoyl)benzene-1-carboximidamide has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(3-Oxopentanoyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Oxopentanoyl)benzene-1-carboximidamide include other benzene derivatives with different substituents, such as:

  • 4-(3-Nitrophenoxy)benzene-1-carboximidamide
  • 4-(Methylsulfonyl)benzene-1-carboximidamide
  • Propamidine

Uniqueness

The presence of both the 3-oxopentanoyl and carboximidamide groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

60925-49-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(3-oxopentanoyl)benzenecarboximidamide

InChI

InChI=1S/C12H14N2O2/c1-2-10(15)7-11(16)8-3-5-9(6-4-8)12(13)14/h3-6H,2,7H2,1H3,(H3,13,14)

InChI Key

OGOOOQIYDLBOOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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